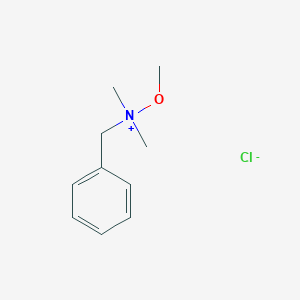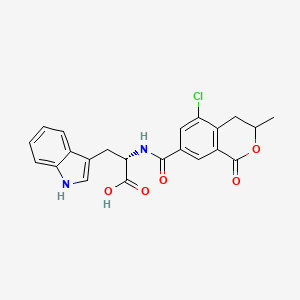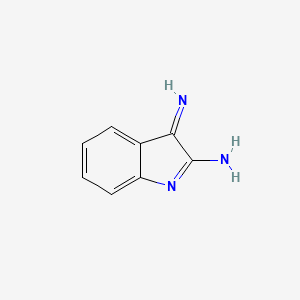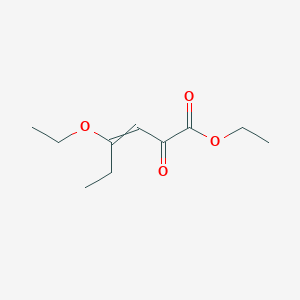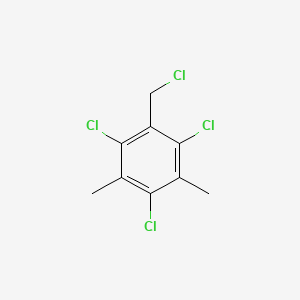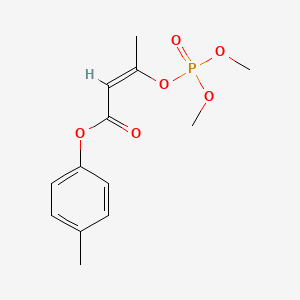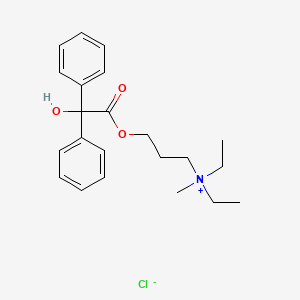
Benzilyloxypropyldiethylmethylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzilyloxypropyldiethylmethylammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to act as a phase transfer catalyst, facilitating reactions between substances in different phases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzilyloxypropyldiethylmethylammonium chloride typically involves the reaction of benzyl chloride with diethylmethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired quaternary ammonium salt. The process involves the following steps:
- Dissolve diethylmethylamine in a solvent such as ethanol or dichloromethane.
- Add benzyl chloride dropwise to the solution while maintaining the temperature at around 80°C.
- Stir the reaction mixture for several hours to ensure complete conversion.
- Cool the mixture and filter the resulting solid.
- Wash the solid with a suitable solvent and dry to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
Benzilyloxypropyldiethylmethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
Benzilyloxypropyldiethylmethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic substances.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of benzilyloxypropyldiethylmethylammonium chloride involves its ability to form ion pairs with various anions, facilitating their transfer between different phases. This property makes it an effective phase transfer catalyst, enhancing the rate of reactions that would otherwise be slow or inefficient. The compound interacts with molecular targets such as cell membranes, altering their permeability and affecting cellular processes.
相似化合物的比较
Similar Compounds
- Benzyltriethylammonium chloride
- Benzyltrimethylammonium chloride
- Tetrabutylammonium chloride
Uniqueness
Benzilyloxypropyldiethylmethylammonium chloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a phase transfer catalyst compared to other similar compounds. Additionally, its ability to interact with a wide range of anions makes it versatile for various applications.
属性
CAS 编号 |
64048-34-6 |
|---|---|
分子式 |
C22H30ClNO3 |
分子量 |
391.9 g/mol |
IUPAC 名称 |
diethyl-[3-(2-hydroxy-2,2-diphenylacetyl)oxypropyl]-methylazanium;chloride |
InChI |
InChI=1S/C22H30NO3.ClH/c1-4-23(3,5-2)17-12-18-26-21(24)22(25,19-13-8-6-9-14-19)20-15-10-7-11-16-20;/h6-11,13-16,25H,4-5,12,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
VSGYTOKLSWSEPK-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)

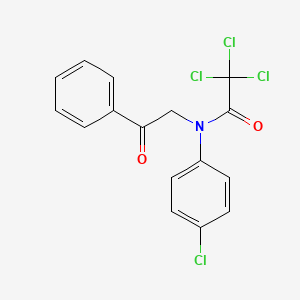
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
